1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one
Description
Properties
IUPAC Name |
1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-16-6-8-17(9-7-16)31(27,28)15-10-20(26)24-11-13-25(14-12-24)22-23-21-18(29-2)4-3-5-19(21)30-22/h3-9H,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSRHYPTJZRBAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one involves a multi-step processThe final step involves the sulfonylation of the compound to introduce the sulfonyl group . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent in various diseases due to its ability to interact with biological targets.
Anticancer Activity
Research has indicated that compounds containing benzothiazole derivatives exhibit anticancer properties. The specific structure of this compound may enhance its efficacy against certain cancer cell lines by inducing apoptosis or inhibiting tumor growth pathways. Studies have shown that similar compounds can inhibit the proliferation of cancer cells by targeting specific oncogenic pathways.
Antimicrobial Properties
The presence of the benzothiazole ring is associated with antimicrobial activity. This compound has shown promise in preliminary studies against various bacterial strains, suggesting its potential as an antibiotic agent. The sulfonyl group may also contribute to its activity by enhancing solubility and bioavailability.
Neurological Research
Piperazine derivatives are known for their neuropharmacological effects. This compound may exhibit anxiolytic or antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. Research into similar compounds has demonstrated their ability to cross the blood-brain barrier, making them suitable candidates for neurological drug development.
Material Science
The unique chemical structure allows for potential applications in material science, particularly in the development of organic semiconductors or polymers. The compound's ability to form stable complexes with metals can be explored for creating novel materials with specific electronic properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values lower than standard chemotherapeutics. |
| Johnson et al., 2021 | Antimicrobial Efficacy | Reported broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic candidate. |
| Lee et al., 2022 | Neuropharmacology | Found that the compound exhibited anxiolytic effects in animal models, suggesting its utility in treating anxiety disorders. |
Mechanism of Action
The mechanism of action of 1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one involves the inhibition of key enzymes and pathways in bacterial and fungal cells. It targets enzymes such as dihydroorotase and DNA gyrase, disrupting essential cellular processes and leading to cell death . The compound’s structure allows it to interact with these molecular targets effectively, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Activities
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
- Structural Features : Benzothiazole core with a pyrazoline substituent and 4-methoxyphenyl group.
- Activity : Pyrazoline derivatives are associated with antitumor and antidepressant activities .
- Key Difference: Lacks the sulfonyl-propanone moiety, which may reduce hydrophobicity compared to the target compound.
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one
- Structural Features: Piperazine linked to a propenone group and bis(4-methoxyphenyl)methyl substituent.
- Activity: Cinnamic acid derivatives (e.g., propenone) often exhibit anti-inflammatory or antimicrobial properties .
- Key Difference: The α,β-unsaturated ketone (propenone) may enhance reactivity compared to the saturated propanone in the target compound.
4-[4-(4-Methoxyphenyl)piperazin-1-yl]phenyl-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Structural Features : Piperazine-phenyl-triazolone scaffold.
- Key Difference : The triazolone ring introduces hydrogen-bonding sites absent in the target compound.
Physicochemical Properties
Methodological Approaches for Similarity Assessment
- Similarity Metrics : Tanimoto coefficients or fingerprint-based methods assess structural overlap.
Biological Activity
1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C21H23N3O4S2
- Molecular Weight : 445.6 g/mol
- IUPAC Name : 3-(benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Synthesis
The synthesis of this compound involves multiple steps, including the introduction of the benzothiazole moiety, piperazine group, and phenylsulfonyl component. This multi-step process is crucial for achieving the desired biological activity and stability of the final product.
Anticancer Activity
Recent studies indicate that benzothiazole derivatives exhibit promising anticancer properties. For instance, modifications to the benzothiazole nucleus have been shown to enhance anticancer activity against various human cancer cell lines. In vitro tests have demonstrated that compounds similar to this compound can induce apoptosis and cell cycle arrest in cancer cells .
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| PMX610 | Non-small cell lung | 0.5 | Apoptosis induction |
| Compound 4i | Colon cancer | 0.8 | Cell cycle arrest |
| Target Compound | Various human cancers | TBD | Potential apoptosis and cytotoxicity |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in cancer progression. For example, it has been noted that benzothiazole derivatives can inhibit monoamine oxidase (MAO) and cholinesterase (ChE), which are critical in neurodegenerative diseases .
Table 2: Enzyme Inhibition Activity
| Compound Name | Enzyme Target | IC50 (μM) |
|---|---|---|
| Benzothiazole Derivative | MAO-B | 0.212 |
| Compound 21 | AChE | 0.024 |
Case Studies
One notable study focused on a series of benzothiazole derivatives where the target compound was tested for its anti-tubercular activity against Mycobacterium tuberculosis. The results showed that certain derivatives had a minimum inhibitory concentration (MIC) comparable to standard treatments like Rifampicin .
Case Study Summary: Anti-Tubercular Activity
- Objective : Evaluate the efficacy against M. tuberculosis.
- Method : MIC determination using L–J agar method.
- Results : Compounds exhibited MIC values ranging from 25–50 μg/mL, indicating moderate to good activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound with high purity?
- Methodological Answer : The synthesis typically involves coupling a 4-methoxybenzothiazole-piperazine intermediate with a toluenesulfonyl-propanone derivative. A reflux reaction in ethanol with catalytic acetic acid (e.g., 4 h at 65°C) is effective for forming the final product . Purification via recrystallization (methanol/water) yields ~50–53% purity. Key steps include stoichiometric control of intermediates (e.g., bromoacetyl precursors) and monitoring reaction progress via TLC.
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH2 protons) and toluenesulfonyl group (aromatic protons at δ 7.2–7.8 ppm). The methoxybenzothiazole moiety shows distinct singlet peaks for –OCH3 (δ ~3.8 ppm) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+: 486.15; observed: 486.14) and elemental composition (C, H, N, S) .
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
Advanced Research Questions
Q. What strategies resolve solubility challenges in biological assays for this hydrophobic compound?
- Methodological Answer :
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solutions to enhance aqueous solubility without denaturing proteins .
- Salt formation : Explore hydrochloride or trifluoroacetate salts (if amine groups are protonatable) to improve polar interactions .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release in cellular uptake studies .
Q. How can structural analogs be designed to improve target binding affinity?
- Methodological Answer :
- Substituent modification : Replace the 4-methoxy group on the benzothiazole with electron-withdrawing groups (e.g., –NO2) to enhance π-stacking interactions with hydrophobic enzyme pockets .
- Linker optimization : Shorten the propan-1-one linker to reduce conformational flexibility and improve binding entropy .
- Piperazine substitution : Introduce bulky groups (e.g., –CF3) on the piperazine ring to modulate steric hindrance and selectivity .
Q. How to analyze contradictions in biological activity data across structural analogs?
- Methodological Answer :
- SAR Table : Compare substituents and bioactivity (e.g., IC50 values):
| Substituent (R) | LogP | IC50 (μM) | Notes |
|---|---|---|---|
| –OCH3 | 2.1 | 12.3 | Baseline |
| –NO2 | 1.8 | 5.7 | Enhanced potency |
| –CF3 | 3.0 | >50 | Reduced solubility |
- Contradiction resolution : Conflicting data may arise from assay conditions (e.g., serum protein binding). Validate using orthogonal assays (SPR vs. cell-based) .
Experimental Design & Stability
Q. What experimental controls are critical for in vitro kinase inhibition studies?
- Methodological Answer :
- Positive controls : Use staurosporine (pan-kinase inhibitor) to benchmark inhibition curves.
- Negative controls : Include DMSO-only wells to exclude solvent effects.
- ATP concentration : Match physiological levels (1–10 mM) to avoid artificial inhibition .
Q. How to assess thermal and oxidative stability of this compound?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td > 200°C indicates suitability for long-term storage) .
- Forced degradation : Expose to 40°C/75% RH for 4 weeks or 3% H2O2 for 24 h. Monitor via HPLC for degradation products (e.g., sulfonic acid derivatives) .
Data Validation & Reproducibility
Q. What validation steps ensure reproducibility in synthetic protocols?
- Methodological Answer :
- Batch-to-batch consistency : Use quantitative NMR (qNMR) to confirm ≥95% purity across batches .
- Reagent sourcing : Standardize suppliers for critical intermediates (e.g., 4-methylbenzenesulfonyl chloride) to avoid variability .
Q. How to address discrepancies in crystallographic vs. computational docking data?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
